molecular formula C21H17N3O B12593387 Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- CAS No. 875468-31-8

Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)-

Cat. No.: B12593387
CAS No.: 875468-31-8
M. Wt: 327.4 g/mol
InChI Key: MMULNUMTGMHKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- is a complex organic compound that belongs to the class of naphthofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- typically involves multi-step reactions. One common method includes the Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, followed by reactions with various nucleophiles to form the desired pyrazole derivatives . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-1,2-dione derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazol-4-yl)methylene-malononitrile

Uniqueness

Naphtho[2,1-b]furan-1-amine, 2-(4,5-dihydro-5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of naphthofuran and pyrazole moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

875468-31-8

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzo[e][1]benzofuran-1-amine

InChI

InChI=1S/C21H17N3O/c22-20-19-15-9-5-4-6-13(15)10-11-18(19)25-21(20)17-12-16(23-24-17)14-7-2-1-3-8-14/h1-11,16,23H,12,22H2

InChI Key

MMULNUMTGMHKFA-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=C(C3=C(O2)C=CC4=CC=CC=C43)N)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.